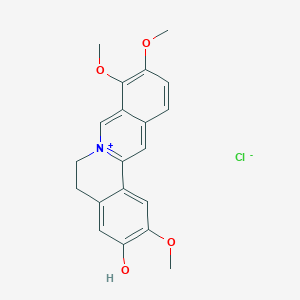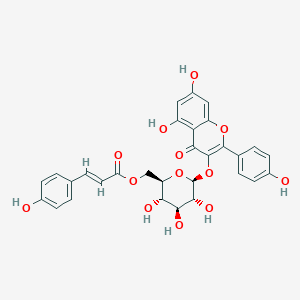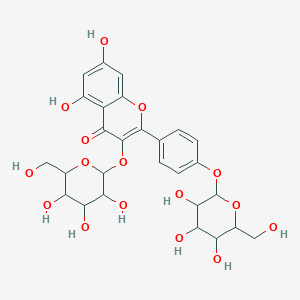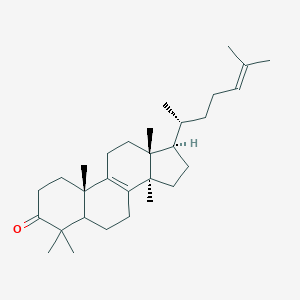
Lanosta-8,24-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanosta-8,24-dien-3-one, also known as Eburicol, is a sterol molecule that is found in various plant species and is a precursor to ergosterol in fungi. This molecule has recently gained attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of Lanosta-8,24-dien-3-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and physiological effects:
Lanosta-8,24-dien-3-one has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to have a protective effect on pancreatic beta cells, which could be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Lanosta-8,24-dien-3-one in lab experiments is its availability and relatively low cost. However, the synthesis method of this molecule is not very efficient, which could limit its use in large-scale experiments. Additionally, the mechanism of action of this molecule is not fully understood, which could make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Lanosta-8,24-dien-3-one. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, more efficient synthesis methods could be developed to make this molecule more accessible for large-scale experiments.
Conclusion:
In conclusion, Lanosta-8,24-dien-3-one is a sterol molecule that has potential therapeutic applications in various diseases. Its anti-inflammatory and anti-cancer properties, as well as its protective effect on pancreatic beta cells, make it a promising molecule for further research. However, its mechanism of action is not fully understood, and more efficient synthesis methods need to be developed to make it more accessible for large-scale experiments.
Synthesemethoden
Lanosta-8,24-dien-3-one can be synthesized by the oxidation of lanosterol using various oxidizing agents such as Jones reagent, selenium dioxide, and potassium permanganate. The yield of the synthesis method varies depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Lanosta-8,24-dien-3-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Studies have shown that this molecule has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been found to have a protective effect on pancreatic beta cells, which could be beneficial in the treatment of diabetes.
Eigenschaften
CAS-Nummer |
5539-04-8 |
|---|---|
Produktname |
Lanosta-8,24-dien-3-one |
Molekularformel |
C30H48O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25H,9,11-19H2,1-8H3/t21-,22-,25?,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
OMKJDABLEGUPIE-QFKKPMMVSA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



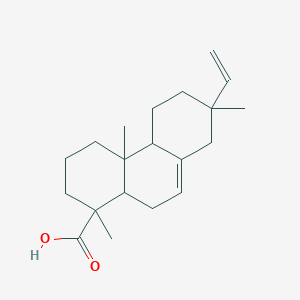
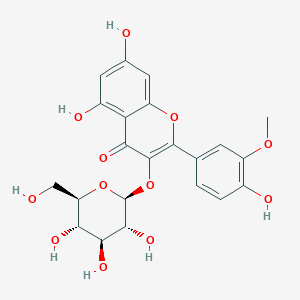
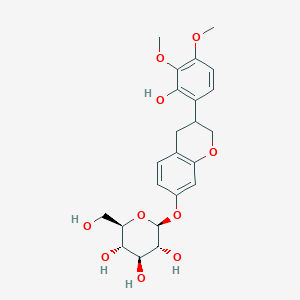
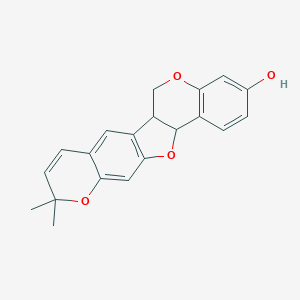
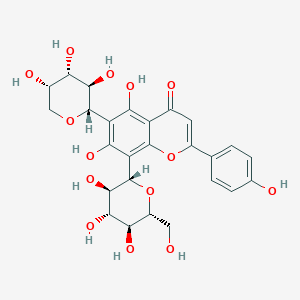
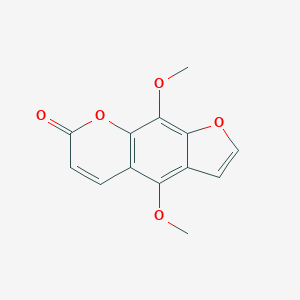

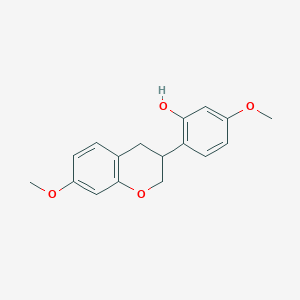


![(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B191638.png)
